cis-4-(Aminomethyl)cyclohexanol hydrochloride
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Overview
Description
cis-4-(Aminomethyl)cyclohexanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a solid substance that is typically stored at room temperature. This compound is known for its use in the preparation of potential hypertensive agents and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride involves the reaction of cyclohexanone with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The reaction conditions typically include a temperature range of 0-5°C and a pH of 7-8 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-4-(Aminomethyl)cyclohexanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, cis-4-(Aminomethyl)cyclohexanol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of potential hypertensive agents .
Biology: In biological research, this compound is used to study the effects of amine-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: In medicine, this compound is investigated for its potential use as a therapeutic agent. It is used in the development of drugs targeting hypertension and other cardiovascular conditions .
Industry: In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. It is also used as a building block in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of cis-4-(Aminomethyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cardiovascular function and blood pressure regulation .
Comparison with Similar Compounds
- trans-4-(Aminomethyl)cyclohexanol hydrochloride
- cis-4-Hydroxycyclohexylamine hydrochloride
- trans-4-Hydroxycyclohexylamine hydrochloride
Comparison: cis-4-(Aminomethyl)cyclohexanol hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. Compared to its trans isomer, this compound may exhibit different pharmacological properties and reactivity patterns .
Properties
IUPAC Name |
4-(aminomethyl)cyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWWGZSFABKRSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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